molecular formula C11H15N3O3 B8403276 3-(dimethylamino)-N-(3-nitrophenyl)propanamide

3-(dimethylamino)-N-(3-nitrophenyl)propanamide

Cat. No. B8403276
M. Wt: 237.25 g/mol
InChI Key: RULAWMKCFMUFEZ-UHFFFAOYSA-N
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Patent
US09193687B2

Procedure details

10% Palladium on charcoal (1.0 g) was suspended in a solution of 3-(dimethylamino)-N-(3-nitrophenyl)propanamide (4.7 g, 20 mmol) in ethyl acetate. The mixture was hydrogenated at 35 psi overnight. The reaction mixture was filtered through a pad of Celite. The filter cake was washed successively with ethyl acetate and methanol. The combined filtrate and washings were evaporated in vacuo to dryness to give N-(3-aminophenyl)-3-(dimethylamino)propanamide as brown gum, 3.9 g (94%). 1H NMR (DMSO-d6) δ: 2.16 (6H, s, CH3), 2.36 (2H, t, J=6.8 Hz, CH2), 3.40 (2H, t, J=6.8 Hz, CH2), 5.20 (2H, brs, NH2), 6.66 (1H, d, J=7.8 Hz, Ar—H), 6.91 (1H, d, J=7.7 Hz, Ar—H), 7.04 (1H, s, Ar—H), 7.15 (1H, t, J=7.4 Hz, Ar—H), 9.05-9.08 (1H, brs, NH).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[CH:9]=1)=[O:6]>[Pd].C(OCC)(=O)C>[NH2:14][C:10]1[CH:9]=[C:8]([NH:7][C:5](=[O:6])[CH2:4][CH2:3][N:2]([CH3:17])[CH3:1])[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
CN(CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 35 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
The filter cake was washed successively with ethyl acetate and methanol
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)NC(CCN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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